molecular formula C13H10BrN3O4 B2981185 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887874-83-1

4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2981185
CAS RN: 887874-83-1
M. Wt: 352.144
InChI Key: QNHWYAAUKFUXPJ-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies. In

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • A study outlined a one-pot synthesis approach for dynamic 2-substituted benzoxazinones and their corresponding quinazolinones, demonstrating potential biological activity. This research provides a foundation for understanding the synthesis of complex molecules that may include structures related to 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (El-Hashash et al., 2016).

  • Another study detailed the copper-catalyzed intramolecular cyclization process for synthesizing N-benzothiazol-2-yl-amides, utilizing a structure that bears resemblance to the target compound. This highlights the importance of catalytic processes in creating biologically relevant structures (Wang et al., 2008).

Material Science and Polymer Chemistry

  • Research into aromatic polyamides featuring 1,3,4-oxadiazole or benzonitrile units revealed their good thermal stability and potential for creating thin, flexible films. Such studies underscore the relevance of structural units similar to this compound in developing advanced materials (Sava et al., 2003).

Biological Activities and Potential Therapeutic Applications

  • A synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide demonstrated these compounds' activity against various enzymes, indicating potential therapeutic benefits. This research highlights the bioactivity of structures related to the compound of interest (Siddiqui et al., 2013).

  • The synthesis of novel nitrogen heterocycles bearing a carboxamide moiety as potential antitumor agents was explored, emphasizing the importance of structural motifs similar to this compound in cancer research (Bakare, 2021).

properties

IUPAC Name

4-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c14-9-3-1-8(2-4-9)11(18)15-13-17-16-12(21-13)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHWYAAUKFUXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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